molecular formula C23H29FN4O B5420205 3-[2-(4-fluorophenyl)ethyl]-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine

3-[2-(4-fluorophenyl)ethyl]-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine

Cat. No. B5420205
M. Wt: 396.5 g/mol
InChI Key: ARLFKOFYDMPVMP-UHFFFAOYSA-N
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Description

The compound “3-[2-(4-fluorophenyl)ethyl]-1’-(2-pyrazinylcarbonyl)-1,4’-bipiperidine” is a complex organic molecule. It has a molecular formula of C19H29FN2 . The structure includes a bipiperidine core, which is a type of piperidine, a common chemical structure found in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a bipiperidine core, a fluorophenyl group, and a pyrazinylcarbonyl group . The fluorophenyl group is likely to contribute to the compound’s lipophilicity, which could influence its pharmacokinetic properties. The pyrazinylcarbonyl group could potentially participate in hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its molecular structure. The presence of the fluorophenyl group in this compound could increase its lipophilicity, which could influence its solubility and distribution in the body . The bipiperidine core could also influence the compound’s basicity .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and evaluation of its biological activity. This could involve in vitro studies to determine its mechanism of action, as well as in vivo studies to assess its pharmacokinetic properties and therapeutic potential .

properties

IUPAC Name

[4-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O/c24-20-7-5-18(6-8-20)3-4-19-2-1-13-28(17-19)21-9-14-27(15-10-21)23(29)22-16-25-11-12-26-22/h5-8,11-12,16,19,21H,1-4,9-10,13-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLFKOFYDMPVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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